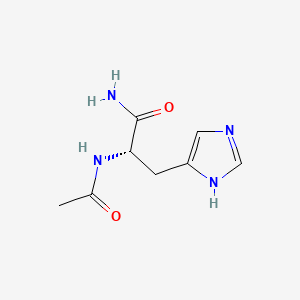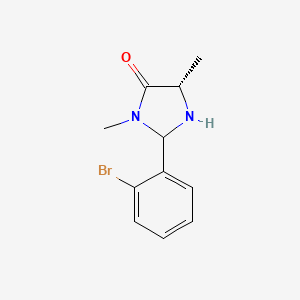
6-Bromo-2-fluoro-3-(methylthio)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-fluoro-3-(methylthio)pyridine is a heterocyclic organic compound that contains a bromine, a fluorine, and a methylthio group attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-fluoro-3-(methylthio)pyridine can be achieved through several methods. One common approach involves the halogenation of 2-fluoro-3-(methylthio)pyridine using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetonitrile or dichloromethane and may be catalyzed by a Lewis acid like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-2-fluoro-3-(methylthio)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone, while reduction reactions can target the pyridine ring or the halogen atoms.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Major Products
Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include reduced pyridine derivatives and dehalogenated compounds.
Wissenschaftliche Forschungsanwendungen
6-Bromo-2-fluoro-3-(methylthio)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials, including polymers and liquid crystals.
Chemical Biology: It is employed in the study of biological pathways and the development of chemical probes for target identification.
Wirkmechanismus
The mechanism of action of 6-Bromo-2-fluoro-3-(methylthio)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms and the methylthio group can influence the compound’s binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-3-fluoro-2-methylpyridine: Similar structure but lacks the methylthio group.
2-Fluoro-3-(methylthio)pyridine: Similar structure but lacks the bromine atom.
Uniqueness
6-Bromo-2-fluoro-3-(methylthio)pyridine is unique due to the combination of bromine, fluorine, and methylthio substituents on the pyridine ring. This unique combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .
Eigenschaften
Molekularformel |
C6H5BrFNS |
|---|---|
Molekulargewicht |
222.08 g/mol |
IUPAC-Name |
6-bromo-2-fluoro-3-methylsulfanylpyridine |
InChI |
InChI=1S/C6H5BrFNS/c1-10-4-2-3-5(7)9-6(4)8/h2-3H,1H3 |
InChI-Schlüssel |
LVSIGAQPILXFMM-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(N=C(C=C1)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![((4R,4aR,8R,8aR)-Tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-diyl)dimethanol](/img/structure/B14015558.png)





![4-[(4-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14015606.png)

![[(4-Methylpentan-2-ylidene)amino]thiourea](/img/structure/B14015623.png)

![Benzenesulfonamide, 4-[bis(2-chloropropyl)amino]-N-2-pyrimidinyl-](/img/structure/B14015637.png)
